
Application Notes and Protocols: Fluorescence
Labeling of Carbohydrates with Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anthranilic acid

Cat. No.: B10759529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The analysis of carbohydrates, or glycans, is a critical aspect of biological research and

biopharmaceutical development. Glycosylation, the enzymatic process of attaching glycans to

proteins and lipids, is a vital post-translational modification that influences protein folding,

stability, function, and immunogenicity. Anthranilic acid (2-aminobenzoic acid, 2-AA) is a

widely used fluorescent label that facilitates the sensitive detection and quantification of

carbohydrates.[1][2][3] This labeling method is versatile and compatible with various analytical

techniques, including high-performance liquid chromatography (HPLC), capillary

electrophoresis (CE), and mass spectrometry (MS).[2][4][5][6]

The principle of 2-AA labeling involves a reductive amination reaction where the primary amine

group of anthranilic acid covalently bonds to the aldehyde group at the reducing end of a

carbohydrate.[2] This reaction forms a stable Schiff base, which is then reduced to a secondary

amine, resulting in a fluorescently tagged glycan.[2][7] The attached 2-AA tag significantly

enhances the detection sensitivity and allows for accurate quantification of glycans.[4][8]

Advantages of Anthranilic Acid Labeling:

High Sensitivity: 2-AA is a highly fluorescent tag, enabling the detection of small amounts of

carbohydrates.[9][10]
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Versatility: The labeled glycans can be analyzed by a variety of techniques, including HPLC,

CE, and MS.[2][5] The negative charge of the carboxyl group on 2-AA provides a driving

force for electrophoretic separations.[2][5]

Quantitative Accuracy: The labeling reaction is efficient and nonselective, allowing for the

relative molar quantification of individual glycans in a mixture.[8][11]

Stability: The resulting secondary amine linkage is stable, ensuring the integrity of the

labeled glycan during analysis.[4]

Quantitative Data Summary
The efficiency of anthranilic acid labeling and the subsequent analysis are influenced by

various experimental parameters. The following table summarizes key quantitative data

gathered from multiple studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2911528/
https://pubmed.ncbi.nlm.nih.gov/38347410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2911528/
https://pubmed.ncbi.nlm.nih.gov/38347410/
https://www.semanticscholar.org/paper/538fc72d1932283e2292657d9d330d2da55cba7c
https://pubmed.ncbi.nlm.nih.gov/7503412/
https://www.mtoz-biolabs.com/mechanism-of-n-glycan-relative-quantification-via-2-aa-labeling.html
https://www.benchchem.com/product/b10759529?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value/Range
Analytical
Method(s)

Key Findings &
References

Labeling Efficiency

High and independent

of the amount of

glycans

HPLC, CE

Optimized conditions

lead to high molar

labeling efficiencies,

allowing for

representative glycan

profiling and relative

molar quantitation.[8]

[11]

Desialylation during

Labeling
< 2 mol% HPLC

Optimized reaction

conditions minimize

the loss of sialic acids,

which are crucial for

the biological function

of many glycoproteins.

[8][11]

Detection Limit
Picomole (pmol)

range

HPLC with

fluorescence detection

The high fluorescence

of the 2-AA tag allows

for the

characterization of

carbohydrates from as

little as ~15 pmol of

glycoprotein.[9]

Excitation Wavelength

(λex)
330 nm

Fluorescence

Detection

Optimal excitation

wavelength for

detecting 2-AA labeled

glycans.[1]

Emission Wavelength

(λem)
420 nm

Fluorescence

Detection

Optimal emission

wavelength for

detecting 2-AA labeled

glycans.[1]

Reaction Time for

Labeling

~2 hours HPLC Under optimal

conditions (e.g.,
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60°C), the

derivatization of

glycans with 2-AA can

be completed within 2

hours.[2]

Reproducibility High HPLC

The described HPLC

methods for analyzing

2-AA labeled

monosaccharides

have been validated

and are highly

reproducible.[12]

Experimental Protocols
I. Glycan Release from Glycoproteins (N-Glycans)
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using

Peptide-N-Glycosidase F (PNGase F).

Materials:

Glycoprotein sample

Denaturation buffer (e.g., 5% SDS, 1M β-mercaptoethanol)

NP-40 (or other non-ionic detergent)

N-Glycosidase F (PNGase F)

Incubation buffer (e.g., sodium phosphate buffer, pH 7.5)

Water bath or incubator at 37°C

Procedure:

Denaturation: Dissolve the glycoprotein sample in denaturation buffer. Heat the sample at

100°C for 10 minutes to denature the protein.
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Detergent Addition: Add NP-40 to the denatured protein solution to sequester the SDS,

which can inhibit PNGase F activity.

Enzymatic Digestion: Add PNGase F to the reaction mixture.

Incubation: Incubate the mixture at 37°C for a sufficient time to ensure complete release of

N-glycans (typically overnight).[9]

Termination: The reaction can be stopped by heat inactivation or by proceeding directly to

the labeling step.

II. Fluorescence Labeling of Released Glycans with
Anthranilic Acid
This protocol details the reductive amination reaction to label the released glycans with 2-AA.

Materials:

Dried glycan sample

Labeling solution: 0.35 M 2-aminobenzoic acid and 1 M sodium cyanoborohydride

(NaCNBH₃) in a 7:3 (v/v) mixture of dimethyl sulfoxide (DMSO) and glacial acetic acid.

Caution: NaCNBH₃ is toxic and should be handled in a fume hood.

Incubator or water bath at 65°C

Procedure:

Prepare Labeling Solution: Freshly prepare the labeling solution.

Labeling Reaction: Add the labeling solution to the dried glycan sample.

Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.[2] The reaction involves the

formation of a Schiff base between the glycan's aldehyde group and the amine group of 2-

AA, followed by reduction by NaCNBH₃.[2][7]

Cooling: After incubation, cool the reaction mixture to room temperature.
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III. Purification of 2-AA Labeled Glycans
This protocol describes the purification of the labeled glycans from excess labeling reagents

using solid-phase extraction (SPE).

Materials:

Labeled glycan mixture

SPE cartridge (e.g., C18 or graphitized carbon)

Acetonitrile (ACN)

Water (HPLC grade)

Trifluoroacetic acid (TFA) (optional, for C18 SPE)

Procedure:

SPE Cartridge Equilibration:

For C18 SPE: Wash the cartridge with 100% ACN, followed by equilibration with an

aqueous solution (e.g., 5% ACN in water, with or without 0.1% TFA).

For graphitized carbon SPE: Wash the cartridge with a high organic solvent followed by

equilibration with water.

Sample Loading: Load the cooled labeling reaction mixture onto the equilibrated SPE

cartridge.

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% ACN in

water) to remove excess 2-AA and other hydrophilic impurities.

Elution: Elute the 2-AA labeled glycans with a higher concentration of organic solvent (e.g.,

20-50% ACN in water).

Drying: Dry the eluted sample in a vacuum centrifuge. The purified, labeled glycans are now

ready for analysis.
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IV. Analysis of 2-AA Labeled Glycans by HPLC
This protocol provides a general guideline for the analysis of 2-AA labeled glycans using

Hydrophilic Interaction Liquid Chromatography (HILIC).

Instrumentation:

HPLC system with a fluorescence detector

HILIC column (e.g., amide-based)

Mobile Phases:

Mobile Phase A: Acetonitrile

Mobile Phase B: Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4)

Procedure:

Sample Preparation: Reconstitute the dried, purified 2-AA labeled glycans in the initial mobile

phase conditions.

Injection: Inject the sample onto the HILIC column.

Chromatographic Separation: Perform a gradient elution, typically starting with a high

concentration of Mobile Phase A (e.g., 80%) and gradually increasing the concentration of

Mobile Phase B. This separates the glycans based on their hydrophilicity (size and

composition).

Fluorescence Detection: Monitor the elution of the labeled glycans using a fluorescence

detector with excitation and emission wavelengths set to approximately 330 nm and 420 nm,

respectively.[1]

Data Analysis: Identify and quantify the glycans based on their retention times and peak

areas, often by comparison to a labeled glycan standard library.
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Experimental Workflow
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Fluorescence Labeling
(Anthranilic Acid)

Purification
(Solid-Phase Extraction)

Analysis
(HPLC/CE/MS)

Data Interpretation

Click to download full resolution via product page

Caption: Workflow for fluorescence labeling and analysis of carbohydrates.
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Reductive Amination Reaction
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Caption: Chemical reaction for labeling carbohydrates with anthranilic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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